1-(2-(4-Iodophenoxy)ethyl)piperidine
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The molecular formula of “1-(2-(4-Iodophenoxy)ethyl)piperidine” is C13H18INO .
Chemical Reactions Analysis
As a piperidine derivative, “this compound” may undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Anticancer Potential
Synthesis and Anticancer Activity
Piperidine derivatives have been synthesized and evaluated for their anticancer properties. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed promising results as anticancer agents, with some compounds exhibiting strong anticancer activity comparable to reference drugs (Rehman et al., 2018).
Chemical Synthesis and Reactivity
Aminocarbonylation Reactions
Alkoxycarbonylpiperidines, including those related to the query compound, were utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These processes led to the formation of carboxamides and ketocarboxamides, providing a pathway for the synthesis of complex molecules (Takács et al., 2014).
Materials Science
Hyperbranched Polymers
In materials science, a hyperbranched polymer with perfect branching was synthesized using a monomer based on piperidine-4-one. This innovative approach allowed for the creation of a polymer with unique properties and potential applications in various industrial sectors (Sinananwanich et al., 2009).
Multifunctional Agents
Development of Multifunctional Agents
Research into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines has explored their potential as selective 5-HT7 receptor ligands or as multifunctional agents. This work highlights the possibility of using these compounds in treating complex diseases through a polypharmacological approach, demonstrating their versatility beyond a single application domain (Canale et al., 2016).
Mechanism of Action
Target of Action
Piperidine derivatives, including 1-(2-(4-Iodophenoxy)ethyl)piperidine, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been shown to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives have been shown to affect various biochemical pathways .
Result of Action
Piperidine derivatives have been shown to have various pharmacological activities .
Future Directions
Piperidine derivatives, including “1-(2-(4-Iodophenoxy)ethyl)piperidine”, continue to be an area of interest in pharmaceutical research due to their presence in more than twenty classes of pharmaceuticals . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines .
Properties
IUPAC Name |
1-[2-(4-iodophenoxy)ethyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADCVVWLHQWRPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573168 | |
Record name | 1-[2-(4-Iodophenoxy)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103808-68-0 | |
Record name | 1-[2-(4-Iodophenoxy)ethyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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